molecular formula C14H26O2 B1381842 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid CAS No. 1803587-40-7

2-[4-(3-Methylpentyl)cyclohexyl]acetic acid

Cat. No. B1381842
CAS RN: 1803587-40-7
M. Wt: 226.35 g/mol
InChI Key: AMJVSPSKMPKLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(3-Methylpentyl)cyclohexyl]acetic acid”, also known as MPA, is a cyclohexane derivative. It is used for scientific research experiments .


Molecular Structure Analysis

The molecular structure of “2-[4-(3-Methylpentyl)cyclohexyl]acetic acid” is represented by the chemical formula C14H26O2 . This indicates that the molecule is composed of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthetic Methods and Derivatives

The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid and its derivatives have been utilized in various synthetic methods. Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid, leading to the production of novel classes of compounds in good to excellent yields. This methodology presents the first report for such an intermolecular reaction involving gabapentin, glyoxal, and isocyanide. Theoretical studies indicated that electron-donating groups enhance the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).

Structural Analysis and Properties

In another context, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid underwent a unique cyclodimerization reaction when heated, forming a racemic mixture of cis- and trans-isomeric lactone-acids. The structural elucidation of these products was detailed, emphasizing the novel nature of this reaction and its potential significance in the synthesis of complex organic structures (Nesvadba et al., 2001).

Inhibition and Functionalization

Moreover, specific derivatives of cyclohexyldiethylenetriaminepenta-acetic acid have been synthesized for labeling purposes, indicating the compound's applicability in diagnostic and therapeutic contexts, particularly when linked with the bismuth-212 α-particle emitter (Brechbiel & Gansow, 1992). Additionally, the synthesis of derivatives such as (3R*,4R*)-4-acetylamino-3-(pent-3-oxy)cyclohex-1-ene-1-carboxylic acid and its isomer has been documented, with these compounds showing inhibitory action against influenza virus sialidases, demonstrating the compound's utility in the development of antiviral agents (Kerrigan et al., 2001).

Mechanism of Action

The mechanism of action for “2-[4-(3-Methylpentyl)cyclohexyl]acetic acid” is not specified in the search results. It’s important to note that the mechanism of action would depend on the specific application of this compound.

Safety and Hazards

The safety and hazards associated with “2-[4-(3-Methylpentyl)cyclohexyl]acetic acid” are not specified in the search results. It’s crucial to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-[4-(3-methylpentyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-11(2)4-5-12-6-8-13(9-7-12)10-14(15)16/h11-13H,3-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJVSPSKMPKLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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